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molecular formula C12H9N3 B8813785 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 779-24-8

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8813785
M. Wt: 195.22 g/mol
InChI Key: ZMVHJRCJDDSDSS-UHFFFAOYSA-N
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Patent
US09115130B2

Procedure details

A mixture of 2-amino-pyridine (2.00 g, 21.0 mmol), copper (I) bromide (160 mg, 1.09 mmol), 1,10-phenanthroline monohydrate (225 mg, 1.12 mmol) and benzonitrile (25 mL) was heated in a 50-mL 3-necked flask to 130° C. During 27 h a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filtrate was evaporated at 60° C./0.1 mbar to dryness and the dark brown residue dissolved in DCM (30 mL). The organic solution was washed with water (30 mL), dried over sodium sulphate, filtered and evaporated to yield 6.07 g of crude 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine containing approx. 4 g of residual benzonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
160 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[C:23](#[N:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>[Cu]Br>[C:24]1([C:23]2[N:1]=[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]3[N:30]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
225 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
copper (I) bromide
Quantity
160 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During 27 h a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method see below)
Duration
27 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown suspension was then cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at 60° C./0.1 mbar to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the dark brown residue dissolved in DCM (30 mL)
WASH
Type
WASH
Details
The organic solution was washed with water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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